3-Methylbut-2-EN-1-YL hexadecanoate
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Overview
Description
3-Methylbut-2-en-1-yl hexadecanoate: is an ester compound with the molecular formula C21H40O2 and a molecular weight of 324.5 g/mol . It is also known by its IUPAC name hexadecanoic acid, 3-methyl-2-butenyl ester . This compound is characterized by its long carbon chain and ester functional group, making it a significant molecule in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbut-2-en-1-yl hexadecanoate typically involves the esterification of hexadecanoic acid with 3-methylbut-2-en-1-ol. This reaction is catalyzed by acidic conditions, often using sulfuric acid or p-toluenesulfonic acid as the catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbut-2-en-1-yl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted by nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions
Major Products:
Oxidation: Hexadecanoic acid and 3-methylbut-2-en-1-al.
Reduction: 3-methylbut-2-en-1-ol and hexadecanol.
Substitution: Various esters and amides depending on the nucleophile used
Scientific Research Applications
Chemistry: 3-Methylbut-2-en-1-yl hexadecanoate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its role in lipid metabolism and its potential as a bioactive molecule. It is also used in the study of membrane dynamics due to its hydrophobic nature .
Medicine: Its ester linkage can be hydrolyzed in vivo, releasing active pharmaceutical ingredients in a controlled manner .
Industry: In the industrial sector, this compound is used as a plasticizer and a lubricant additive. Its long carbon chain provides flexibility and reduces friction in polymeric materials .
Mechanism of Action
The mechanism of action of 3-Methylbut-2-en-1-yl hexadecanoate involves its interaction with lipid membranes. The hydrophobic tail of the molecule embeds into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function .
Molecular Targets and Pathways:
Lipid Membranes: The compound integrates into lipid bilayers, affecting their physical properties.
Enzymatic Hydrolysis: Esterases can hydrolyze the ester bond, releasing hexadecanoic acid and 3-methylbut-2-en-1-ol, which can participate in metabolic pathways.
Comparison with Similar Compounds
- Hexadecanoic acid, 3-methyl-2-butenyl ester
- Hexadecanoic acid, 3-oxo-, methyl ester
- Hexadecanoic acid, eicosyl ester
Uniqueness: 3-Methylbut-2-en-1-yl hexadecanoate is unique due to its specific ester linkage and the presence of a branched alkyl group. This structure imparts distinct physical and chemical properties, such as higher hydrophobicity and specific reactivity patterns, compared to other similar esters .
Properties
CAS No. |
78405-71-7 |
---|---|
Molecular Formula |
C21H40O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
3-methylbut-2-enyl hexadecanoate |
InChI |
InChI=1S/C21H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)23-19-18-20(2)3/h18H,4-17,19H2,1-3H3 |
InChI Key |
JTGOHHXHERBPNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C |
Origin of Product |
United States |
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